molecular formula C17H20N6O3 B2745245 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea CAS No. 1396811-46-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2745245
CAS RN: 1396811-46-3
M. Wt: 356.386
InChI Key: CCJONSPVDWJXEK-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a kinase inhibitor, which means it can block the activity of certain enzymes in the body, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antioxidant Applications

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea and its derivatives have been explored for their antioxidant capabilities. For instance, a study on the preparation and characterization of a coumarin substituted heterocyclic compound closely related to the specified chemical structure demonstrated significant antioxidant activities. The compound showed a scavenging activity reaching 80% at a concentration of 1000 μg/mL against the stable DPPH radical, which highlights its potential as a strong antioxidant agent (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Neurochemical Applications

Research into pyridobenzoxazepine and pyridobenzothiazepine derivatives, which share structural similarities with the specified compound, has provided insights into their potential as central nervous system agents. These derivatives were synthesized and evaluated for their affinities towards D2, D1, 5-HT2, and cholinergic (M) receptors. The study highlighted a significant decrease in affinities compared to dibenzazepine reference compounds, suggesting their selective action and potential use in neurochemical research (Liégeois et al., 1994).

Antimicrobial and Anticancer Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. A study focused on the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, closely related to the specified compound, demonstrated their effectiveness against certain microbial strains and cancer cell lines. This highlights the potential of such compounds in developing new antimicrobial and anticancer therapies (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Cognitive Impairment Treatment

A diverse set of derivatives related to the specified compound, specifically 3-aminopyrazolo[3,4-d]pyrimidinones, were synthesized and studied for their inhibitory activities against phosphodiesterase 1 (PDE1). The study identified a clinical candidate, ITI-214, with picomolar inhibitory potency for PDE1, which demonstrated effectiveness in vivo and is being considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-22-4-6-23(7-5-22)16-9-15(18-10-19-16)21-17(24)20-12-2-3-13-14(8-12)26-11-25-13/h2-3,8-10H,4-7,11H2,1H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJONSPVDWJXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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